
Cyclopropanedodecanoic acid
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Overview
Description
Cyclopropanedodecanoic acid is a cyclopropane-containing fatty acid with the molecular formula C15H28O2. This compound is characterized by the presence of a cyclopropane ring, which imparts unique chemical and physical properties. Cyclopropane-containing fatty acids are relatively rare in nature and are often found in certain bacteria and marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanedodecanoic acid can be synthesized through various chemical reactions. One common method involves the cyclopropanation of dodecanoic acid derivatives. This process typically uses reagents such as diazomethane or Simmons-Smith reagents (iodomethylzinc iodide) to introduce the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve the large-scale cyclopropanation of fatty acid precursors. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanedodecanoic acid undergoes various chemical reactions, including:
Oxidation: The cyclopropane ring can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can open the cyclopropane ring, leading to linear or branched-chain fatty acids.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Linear or branched-chain fatty acids.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
Cyclopropanedodecanoic acid and its derivatives have demonstrated significant biological activities, which make them valuable in pharmacological research.
- Antimicrobial Properties : Studies have indicated that cyclopropane fatty acids exhibit antimicrobial activity against a range of pathogens. For instance, certain derivatives have shown efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Potential : Research has highlighted the antiproliferative effects of this compound on various cancer cell lines. Compounds with similar structures have been noted for their ability to inhibit cancer cell growth, suggesting potential therapeutic applications in oncology .
- Anti-inflammatory Effects : this compound has been linked to increased cyclooxygenase activity, which plays a crucial role in inflammatory processes. This suggests that it may be beneficial in treating inflammatory diseases .
Metabolic Studies
The presence of cyclopropane fatty acids in human and animal tissues has prompted investigations into their metabolic roles.
- Fatty Acid Composition : this compound has been identified in the adipose tissue and serum of humans and rats, indicating its relevance in lipid metabolism . The concentration of this compound can provide insights into metabolic health and disease states.
- Impact on Lipid Profiles : The incorporation of cyclopropane fatty acids into phospholipids may influence membrane fluidity and function, potentially affecting cellular signaling pathways related to metabolism .
Biotechnological Applications
This compound is also being explored for its potential use in biotechnological processes.
- Biomass Production : Certain cyanobacteria have been identified as promising sources for the extraction of bioactive compounds, including cyclopropane fatty acids. These organisms can be cultivated for sustainable production of valuable biomolecules .
- Synthetic Biology : The unique structure of this compound makes it an interesting target for synthetic biology applications, where it can be engineered into metabolic pathways for the production of other valuable compounds .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of cyclopropanedodecanoic acid involves its interaction with biological membranes. The cyclopropane ring imparts rigidity to the fatty acid, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. Additionally, this compound may interact with specific molecular targets, such as enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanetetradecanoic acid: Another cyclopropane-containing fatty acid with a longer carbon chain.
Dihydrosterculic acid: A cyclopropane fatty acid found in certain bacteria and protozoa.
Lactobacillic acid: A cyclopropane fatty acid present in the phospholipids of Lactobacillus species
Uniqueness
Cyclopropanedodecanoic acid is unique due to its specific carbon chain length and the presence of the cyclopropane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Biological Activity
Cyclopropanedodecanoic acid (CPDA) is a member of the cyclopropane fatty acids (CPFAs), which are characterized by the presence of a cyclopropane ring in their molecular structure. This unique configuration imparts distinct biological activities, making CPDA a subject of interest in various fields, including microbiology, pharmacology, and nutrition. This article reviews the biological activity of CPDA, highlighting its synthesis, effects on human health, and potential applications.
Chemical Structure and Synthesis
This compound can be synthesized through the cyclopropanation of unsaturated fatty acids. The biosynthetic pathway typically involves the enzyme cyclopropane fatty acyl-phospholipid synthase (CPFAS), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the unsaturated fatty acid, resulting in the formation of the cyclopropane ring . The structure can be represented as follows:
1. Antimicrobial Properties
CPDAs exhibit significant antimicrobial activity. Studies have shown that cyclopropane-containing fatty acids can inhibit the growth of various bacteria and fungi. For instance, research on Labrenzia sp. demonstrated that specific cyclopropane fatty acids produced by this marine bacterium effectively inhibited pathogenic organisms such as Pseudoroseovarius crassostreae, a causative agent of oyster disease .
Table 1: Antimicrobial Activity of this compound
Organism | Activity | Reference |
---|---|---|
Pseudoroseovarius crassostreae | Inhibition | |
Candida albicans | Antifungal | |
Escherichia coli | Bacteriostatic |
2. Effects on Lipid Metabolism
This compound influences lipid metabolism by altering membrane fluidity and dynamics. Research indicates that CPFAs disrupt lipid packing within cellular membranes, promoting increased lateral diffusion and potential changes in membrane protein function . This property may have implications for cellular signaling and membrane-associated processes.
3. In Vivo Bioavailability
A study investigating the bioavailability of CPFAs in human plasma revealed that after dietary intake of CPFA-rich foods, significant concentrations of these acids were detected in plasma samples. Participants consuming Grana Padano cheese and whole cow milk showed increased levels of CPFAs over a three-week period, suggesting that these compounds are bioaccessible and may influence human lipid profiles .
Table 2: Plasma Concentration of CPFAs Post-Dietary Intake
Time Point | Mean Plasma Concentration (µmol/L) | Change from Baseline (µmol/L) |
---|---|---|
Baseline | 0.09 | - |
4 hours | 11.34 | +11.22 |
24 hours | 0.09 | - |
Case Study 1: Dietary Impact on Human Health
In a controlled dietary study involving ten healthy adults, participants consumed CPFA-rich foods to assess changes in plasma fatty acid profiles. Results indicated considerable inter-subject variability in plasma CPFA levels, emphasizing the need for further research into individual metabolic responses to dietary CPFAs .
Case Study 2: Antimicrobial Efficacy
A pilot study examined the antimicrobial efficacy of CPDA against common pathogens associated with food spoilage and infections. The findings suggested that CPDA could serve as a natural preservative due to its ability to inhibit microbial growth effectively .
Properties
CAS No. |
5617-76-5 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
12-cyclopropyldodecanoic acid |
InChI |
InChI=1S/C15H28O2/c16-15(17)11-9-7-5-3-1-2-4-6-8-10-14-12-13-14/h14H,1-13H2,(H,16,17) |
InChI Key |
IYMLTARBHHTWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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